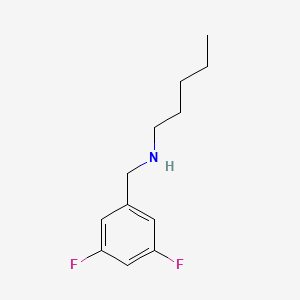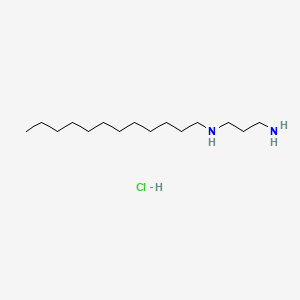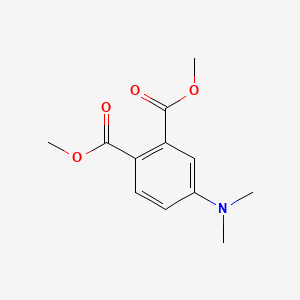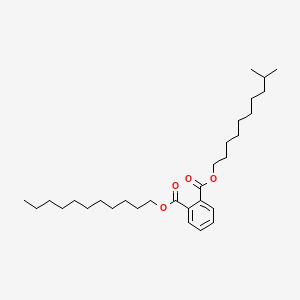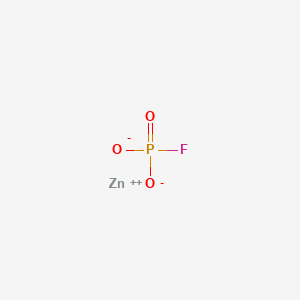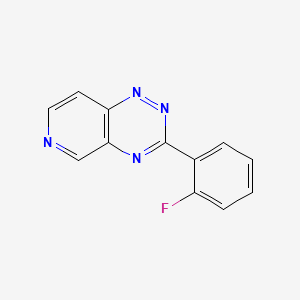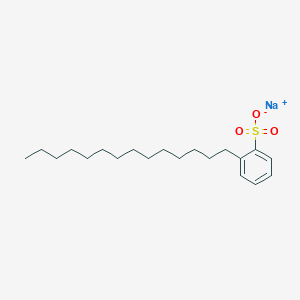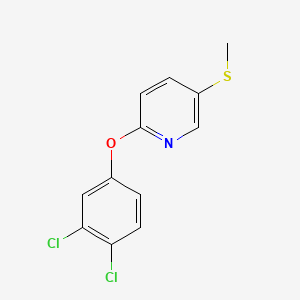
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate: is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group, making it a versatile compound in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate typically involves the reaction of ethyl chloroacetate with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide . The resulting intermediate undergoes an epoxidation reaction using an oxidizing agent like dimethyldioxirane to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
化学反応の分析
Types of Reactions:
Oxidation: Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Nucleophiles such as , , or under basic or acidic conditions.
Major Products:
Diols: from oxidation.
Alcohols: from reduction.
Amino alcohols: or thioethers from substitution reactions.
科学的研究の応用
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to target specific enzymes or receptors .
類似化合物との比較
- Ethyl 3-(4-methylphenyl)oxirane-2-carboxylate
- Ethyl 3-(4-tert-butylphenyl)oxirane-2-carboxylate
- Ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate
Comparison: Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it more selective in certain reactions compared to its analogs with different substituents. The isopropyl group also enhances its lipophilicity, potentially improving its bioavailability in pharmaceutical applications .
特性
CAS番号 |
93805-69-7 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
ethyl 3-(4-propan-2-ylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-4-16-14(15)13-12(17-13)11-7-5-10(6-8-11)9(2)3/h5-9,12-13H,4H2,1-3H3 |
InChIキー |
ITNKSNPSUNGFLE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



